N1-Losartanyl-losartan

Übersicht

Beschreibung

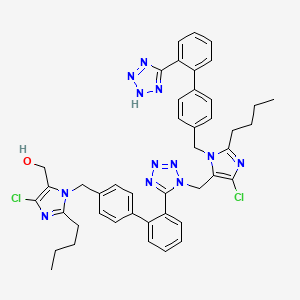

N1-Losartanyl-losartan is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is often studied for its potential pharmacological activities and its role as an impurity in losartan formulations .

Wissenschaftliche Forschungsanwendungen

N1-Losartanyl-losartan has several applications in scientific research:

Wirkmechanismus

Target of Action

N1-Losartanyl-losartan, also known as Losartan Impurity, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure .

Mode of Action

This compound acts as an antagonist to the AT1 receptor . It inhibits the binding of Angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This inhibition prevents the vasoconstrictive effect of Angiotensin II, leading to a decrease in blood pressure .

Pharmacokinetics

Losartan is rapidly absorbed after oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The pharmacokinetics of Losartan and E 3174 are linear and dose-proportional .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive effect of Angiotensin II, leading to vasodilation and a decrease in blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially alter its pharmacokinetics . Additionally, factors such as the patient’s diet, lifestyle, and overall health status can also impact the efficacy and stability of the drug .

Biochemische Analyse

Biochemical Properties

N1-Losartanyl-losartan interacts with various biomolecules in the body. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of an alcohol to a carboxylic acid, with E-3179 as an aldehyde intermediate . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells are not fully understood. It is known that Losartan and its metabolites have significant effects on various types of cells. For instance, Losartan has been shown to have therapeutic effects on the physicochemical properties of diabetic bone, resulting in the improvement of bone strength at the material level . It is also known to protect human stem cell-derived cardiomyocytes from angiotensin II-induced alcoholic cardiotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Losartan. Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension . The conversion of Losartan to its active metabolite involves an oxidation process catalyzed by cytochrome P450 enzymes . It is reasonable to assume that this compound may share a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Losartan have shown that it has significant effects over time. For example, in a study on rats treated with NG-nitro-L-arginine methyl ester (L-NAME), administration of Losartan for 12 weeks showed significant effects on the physicochemical properties of diabetic rat bone .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Studies on Losartan have shown that its effects can vary with different dosages. For instance, in a study on rats, Losartan was administered at a dosage of 5 mg/kg/day for 12 weeks, showing significant effects on the physicochemical properties of diabetic rat bone .

Metabolic Pathways

The metabolic pathways of this compound involve three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 is an oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that Losartan and its metabolites have a relatively low volume of distribution, consistent with the high protein binding of these acidic compounds, primarily to albumin .

Subcellular Localization

The subcellular localization of this compound is not well-studied. It is known that the localization of lncRNAs can vary, ranging from bright sub-nuclear foci to almost exclusively cytoplasmic localization . Given the structural similarity between this compound and Losartan, it is possible that this compound may have a similar subcellular localization pattern.

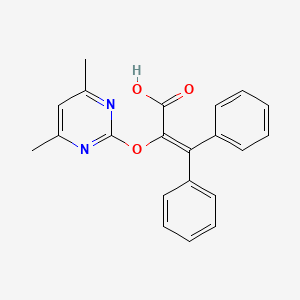

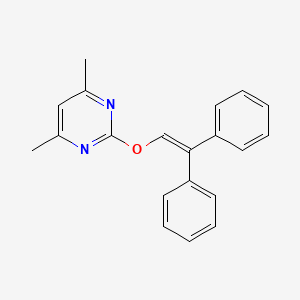

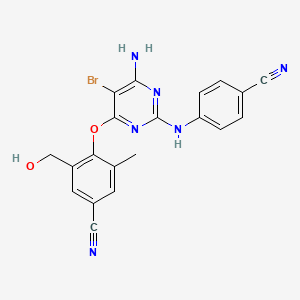

Vorbereitungsmethoden

The synthesis of N1-Losartanyl-losartan involves multiple steps. One common method includes the reaction of bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde. This cyano aldehyde is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole. The aldehyde tetrazole is reduced with sodium borohydride to produce losartan, which can be further modified to obtain this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

N1-Losartanyl-losartan undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride is commonly used for the reduction of aldehyde groups in the compound.

Vergleich Mit ähnlichen Verbindungen

N1-Losartanyl-losartan is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Losartan: The parent compound, primarily used for hypertension treatment.

Valsartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Irbesartan: Known for its use in treating hypertension and diabetic nephropathy. This compound is distinguished by its specific interactions and potential as an impurity in losartan formulations.

Eigenschaften

IUPAC Name |

[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOZHSDYJLYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177666 | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230971-71-8 | |

| Record name | N1-Losartanyl-losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-LOSARTANYL-LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

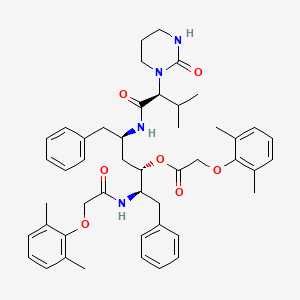

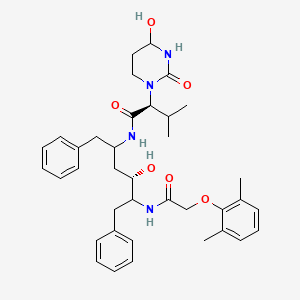

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

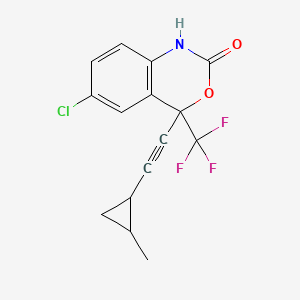

![Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)](/img/new.no-structure.jpg)

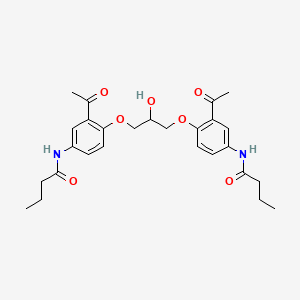

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)

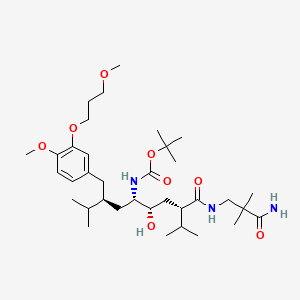

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)